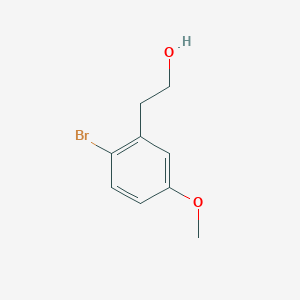

2-(2-Bromo-5-methoxyphenyl)ethanol

描述

Contextualization within Halogenated Aromatic Compounds and Phenylethanols

2-(2-Bromo-5-methoxyphenyl)ethanol belongs to two significant classes of organic compounds: phenylethanols and halogenated aromatic compounds.

Phenylethanols , and their derivatives, are aromatic alcohols that consist of a phenyl ring attached to a two-carbon ethanol (B145695) chain. The parent compound, 2-phenylethanol, is a well-known natural fragrance with a rose-like scent, widely used in cosmetics and as a preservative due to its antimicrobial properties. mdpi.com Substituted phenylethanols, such as 2-(4-Methoxyphenyl)ethanol, are also subjects of study for their varied chemical and physical properties. nist.gov The ethanol side chain is a key functional group, allowing for reactions such as oxidation to aldehydes or carboxylic acids, or esterification.

Halogenated Aromatic Compounds are hydrocarbons where one or more hydrogen atoms on an aromatic ring are replaced by a halogen. The inclusion of a halogen atom, such as bromine, significantly alters the electronic properties and reactivity of the aromatic ring. learncbse.in This makes the compound a valuable intermediate in synthesis, particularly in cross-coupling reactions where the carbon-bromine bond can be selectively targeted to form new carbon-carbon or carbon-heteroatom bonds. The practice of ortho-selective bromination using reagents like N-bromosuccinimide (NBS) is a common strategy to produce such functionalized aromatic rings. manac-inc.co.jp The presence of both a bromine atom and a methoxy (B1213986) group on the phenyl ring of this compound provides a specific substitution pattern that directs further chemical transformations.

Significance in Organic Synthesis and Medicinal Chemistry Research

The significance of this compound lies in its utility as a versatile synthetic intermediate. Its trifunctional nature—possessing a reactive bromo group, a nucleophilic hydroxyl group, and an electron-donating methoxy group on the aromatic ring—offers multiple pathways for chemical elaboration.

In organic synthesis , the bromine atom serves as a handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the construction of complex molecular scaffolds. For instance, the related precursor, 2-bromo-5-methoxybenzoic acid, is synthesized for its high yield and purity, indicating the importance of this substitution pattern in building larger molecules. google.com Similarly, synthetic routes to create related building blocks like 1-allyl-2-bromo-5-methoxybenzene from precursors such as 2-bromo-5-methoxybenzyl bromide have been developed, highlighting the chemical accessibility and versatility of this structural motif. rsc.org

In medicinal chemistry , halogenated compounds are of profound interest. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Research into analogous structures demonstrates the potential of the bromo-methoxyphenyl moiety. For example, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides containing bromo substitutions have revealed compounds with potent cytotoxic activity against human tumor cell lines, targeting tubulin. nih.gov Other research has explored halogenated phenazines as potent agents for eradicating bacterial biofilms, a significant challenge in treating infections. nih.gov The core structure of this compound can be found in more complex molecules designed for biological evaluation, such as 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol (B2654163) and 2-(2-Bromo-5-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one, indicating its role as a key starting material for generating libraries of potential therapeutic agents. uni.lunih.gov

Historical Overview of Research on Analogous Structures

The scientific interest in this compound is built upon a long history of research into its parent structural classes. Substituted phenethylamines, a closely related class, have been investigated for decades for their profound effects on the central nervous system, leading to the development of stimulants, hallucinogens, and antidepressants. wikipedia.org

This progression from studying simple halogenated aromatics to designing complex, multi-functionalized molecules for specific applications in materials science and medicine illustrates the evolving importance of versatile building blocks like this compound. acs.org

Table 2: Research Highlights of Analogous Bromo-Methoxyphenyl Structures

| Compound Class | Research Focus | Key Finding | Source |

|---|---|---|---|

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | Cytotoxicity against cancer cells | Bromo-substituted derivatives showed sub-micromolar cytotoxicity and inhibit microtubule polymerization. | nih.gov |

| Ethanoanthracenes | Antiproliferative activity in lymphoma cells | Bromo-substituted analogues were evaluated, with para-chloro compounds showing more favorable effects in the DG-75 cell line. | mdpi.com |

| Halogenated Phenazines | Biofilm eradication | A library of halogenated phenazines was synthesized and evaluated, leading to the identification of potent analogues against Gram-positive pathogens. | nih.gov |

| Tryptamine Derivatives | Synthesis of natural products | A 6-bromo-Boc-tryptamine was used as a starting material in the enantioselective synthesis of the alkaloid (−)-flustramine A. | acs.org |

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVWURWGRQEAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440775 | |

| Record name | 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75534-35-9 | |

| Record name | 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Bromo 5 Methoxyphenyl Ethanol

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol. The methoxy (B1213986) and ethanol (B145695) or precursor groups on the benzene (B151609) ring direct the position of electrophilic substitution, but achieving high regioselectivity can be challenging.

Bromination of Substituted Phenylethanols

Direct bromination of 3-methoxyphenylethanol presents a straightforward approach. However, the presence of two activating groups (methoxy and hydroxyethyl) can lead to a mixture of isomers. The methoxy group is an ortho-, para-director, while the hydroxyethyl (B10761427) group is a weak ortho-, para-director. To achieve the desired 2-bromo-5-methoxyphenylethanol, bromination needs to occur ortho to the methoxy group and meta to the ethanol group. The use of specific brominating agents and reaction conditions is crucial to favor the desired isomer. Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov

Bromination of Precursor Aromatic Systems

An alternative strategy involves the bromination of a precursor aromatic system, followed by the introduction or modification of the side chain. For instance, the bromination of 3-methoxyacetophenone can be more regioselective. The acetyl group is a meta-director, which reinforces the ortho-directing effect of the methoxy group, leading to the formation of 2-bromo-5-methoxyacetophenone. This intermediate can then be reduced to the target molecule.

Another approach is the bromination of 1-methoxy-4-vinylbenzene. The vinyl group can be a precursor to the ethanol side chain. The reaction of alkenes with reagents like N-bromosuccinimide (NBS) in the presence of a nucleophile can lead to the addition of bromine and the nucleophile across the double bond. orientjchem.org Subsequent transformations can then yield the desired product.

| Starting Material | Brominating Agent | Conditions | Key Intermediates |

| 3-Methoxyphenylethanol | Br2/FeBr3 | Low Temperature | Mixture of brominated isomers |

| 3-Methoxyacetophenone | NBS/CH3CN | Room Temperature | 2-Bromo-5-methoxyacetophenone |

| 1-Methoxy-4-vinylbenzene | NBS/Methanol | Room Temperature | 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene |

Functional Group Interconversions and Transformations

Once the brominated aromatic core is established, the synthesis requires the formation or modification of the ethanol side chain through various functional group interconversions.

Reduction Pathways to the Ethanol Moiety

The reduction of a carbonyl group is a common and efficient method to introduce the ethanol moiety. For example, 2-(2-bromo-5-methoxyphenyl)acetic acid can be reduced to this compound. chemsrc.com Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation. Similarly, the ketone group in 2-bromo-5-methoxyacetophenone can be reduced to a secondary alcohol using reagents such as sodium borohydride (B1222165) (NaBH4).

| Precursor | Reducing Agent | Product |

| 2-(2-Bromo-5-methoxyphenyl)acetic acid | Lithium Aluminum Hydride (LiAlH4) | This compound |

| 2-Bromo-5-methoxyacetophenone | Sodium Borohydride (NaBH4) | 1-(2-Bromo-5-methoxyphenyl)ethanol |

Alkylation and Acylation Strategies

Alkylation or acylation reactions can be employed to build the ethanol side chain. A Grignard reaction involving 2-bromo-5-methoxybenzaldehyde (B1267466) is a viable route. nih.gov Reacting the aldehyde with a methylmagnesium halide followed by acidic workup would yield 1-(2-bromo-5-methoxyphenyl)ethanol. This can then be further processed if the straight-chain ethanol is desired.

Multi-Step Synthesis Pathways from Simpler Precursors

Complex molecules like this compound are often synthesized through multi-step pathways starting from simpler, commercially available precursors. A plausible route could begin with 3-methoxyaniline.

Acylation: Protection of the amino group in 3-methoxyaniline as an acetamide.

Bromination: Regioselective bromination of N-(3-methoxyphenyl)acetamide to yield N-(2-bromo-5-methoxyphenyl)acetamide. nih.gov The acetamido group directs bromination to the ortho and para positions, and with the methoxy group also directing ortho and para, careful control of reaction conditions is necessary to achieve the desired isomer.

Hydrolysis: Removal of the acetyl protecting group to give 2-bromo-5-methoxyaniline.

Diazotization and Sandmeyer Reaction: Conversion of the amino group to a nitrile via a diazonium salt intermediate.

Hydrolysis of Nitrile: Hydrolysis of the resulting 2-bromo-5-methoxybenzonitrile (B150773) to 2-bromo-5-methoxybenzoic acid.

Reduction: Reduction of the carboxylic acid to the corresponding alcohol, 2-(2-bromo-5-methoxyphenyl)methanol.

Chain Extension: Conversion of the alcohol to a halide followed by reaction with a cyanide source and subsequent hydrolysis and reduction would extend the chain to the desired ethanol.

Strategies Involving 2-Bromo-5-methoxybenzoic Acid Derivatives

A common and logical starting point for the synthesis of this compound is through the corresponding benzoic acid derivative, 2-bromo-5-methoxybenzoic acid. This intermediate can be prepared through several established methods.

One straightforward approach involves the direct bromination of m-anisic acid. In a typical procedure, m-anisic acid is treated with bromine in a solvent such as acetic acid, often with the addition of water, and the mixture is heated to reflux. Upon cooling, the desired 2-bromo-5-methoxybenzoic acid precipitates and can be collected by filtration with reported yields around 79%. rsc.org Alternative brominating agents such as N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid and a co-catalyst in a halogenated solvent like dichloromethane (B109758) have also been employed, reportedly providing high yields of up to 93.4%. google.com Another patented method describes the bromination of 3-methoxybenzoic acid in an organic acid solution using an alkali metal bromide and a bromate, which is also reported to be highly selective and high-yielding. google.com

Once 2-bromo-5-methoxybenzoic acid is obtained, the next critical step is the reduction of the carboxylic acid group to a primary alcohol. While specific literature for the direct reduction of 2-bromo-5-methoxybenzoic acid to this compound is not abundant, general methods for the reduction of carboxylic acids are well-established and applicable. Strong reducing agents like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) are highly effective for this transformation. However, these reagents are notoriously reactive and require stringent anhydrous conditions.

A milder and often more chemoselective alternative is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) complex (BMS) or sodium borohydride in the presence of a Lewis acid or in a specialized solvent system. For instance, a green chemistry approach for the reduction of benzoic acids utilizes sodium borohydride in a water:THF (1:1) solvent system in the presence of a magnetic nanocatalyst, which allows for high efficiency and easy catalyst recovery. acs.org Another environmentally conscious method involves the conversion of the carboxylic acid to an S-2-pyridyl thioester, which can then be reduced to the alcohol using sodium borohydride in an aqueous medium. rsc.org

A summary of reaction conditions for the synthesis of 2-bromo-5-methoxybenzoic acid is presented below:

| Starting Material | Brominating Agent/Catalyst | Solvent | Temperature | Yield (%) |

| m-Anisic acid | Bromine/Water | Acetic Acid | Reflux | 79 |

| m-Methoxybenzoic acid | N-Bromosuccinimide/H₂SO₄/KBr/Red P | Dichloromethane | 25-30°C | 93.4 |

| m-Methoxybenzoic acid | Dibromohydantoin/H₂SO₄/KBrO₃/Red P | Dichloromethane | 25-30°C | 93.6 |

| 2-Bromo-5-methoxybenzaldehyde | Sodium Chlorite/Sodium Dihydrogenphosphate | THF/Water/t-BuOH | 20°C | Quantitative |

Utilization of 2-Bromo-5-methoxybenzaldehyde as a Key Intermediate

Another versatile precursor for the synthesis of this compound is 2-bromo-5-methoxybenzaldehyde. This aldehyde can be a focal point for building the desired ethanol side-chain.

One of the most direct routes from the aldehyde to the target alcohol involves a two-step process: a Grignard reaction followed by reduction. The aldehyde can be reacted with a one-carbon Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol, 1-(2-bromo-5-methoxyphenyl)ethanol. Subsequent reduction of this intermediate would be necessary to arrive at the target phenylethanol, which makes this a less direct approach.

A more direct, albeit challenging, conceptual approach would involve a reaction that introduces a two-carbon chain. For instance, a Wittig reaction with a suitable phosphonium (B103445) ylide could introduce a vinyl group, which could then be hydroborated and oxidized to yield the primary alcohol.

However, a more common and practical pathway involves the reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, (2-bromo-5-methoxyphenyl)methanol, followed by chain extension. The reduction of the aldehyde is typically straightforward and can be accomplished with high efficiency using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

From (2-bromo-5-methoxyphenyl)methanol, the synthesis can proceed by converting the alcohol to a good leaving group, such as a bromide (e.g., using PBr₃ or HBr), to form 2-bromo-5-methoxybenzyl bromide. This bromide can then undergo nucleophilic substitution with a cyanide source, followed by reduction of the resulting nitrile to the amine and subsequent conversion to the alcohol, or more directly, reaction with a suitable two-carbon nucleophile. For instance, reaction with the anion of acetonitrile (B52724) followed by hydrolysis and reduction could yield the desired product.

A more direct chain extension from the benzyl bromide can be achieved via a Grignard reaction with a protected form of ethylene (B1197577) glycol or by using a cuprate-catalyzed coupling with a suitable two-carbon synthon.

Approaches from Methoxy-Substituted Anilines

A synthetic strategy commencing from a substituted aniline, such as 2-bromo-5-methoxyaniline, offers an alternative route to the target compound. This approach often involves the Sandmeyer reaction, a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. nih.gov

The synthesis would begin with the diazotization of 2-bromo-5-methoxyaniline, typically using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer-type reaction. To construct the ethanol side-chain, a reaction with ethylene in the presence of a palladium catalyst (a Heck-type reaction) could be envisioned, which would introduce a vinyl group. Subsequent hydroboration-oxidation of the vinyl group would then yield the primary alcohol, this compound.

Alternatively, a more classical approach would involve the conversion of the diazonium salt to a different functional group that can be further elaborated. For example, a Sandmeyer reaction with copper(I) cyanide would yield 2-bromo-5-methoxybenzonitrile. guidechem.com This nitrile can then be hydrolyzed to the corresponding benzoic acid and subsequently reduced as described in section 2.3.1, or it can be a substrate for a Grignard reaction with a suitable reagent to introduce the two-carbon side chain, followed by further functional group manipulations.

A plausible, though less direct, route could start from a different aniline, for instance, 2-amino-4-methoxyphenylethanol. In this hypothetical scenario, the amino group would be introduced at a later stage of the synthesis. The key step would be the diazotization of the amino group followed by a Sandmeyer reaction with a bromide source, such as copper(I) bromide, to install the bromo substituent at the desired position. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. For the synthesis of this compound, several green strategies can be envisioned, primarily focusing on the use of environmentally benign solvents, catalysts, and reagents, as well as improving atom economy.

As discussed in section 2.3.1, the reduction of the precursor carboxylic acid, 2-bromo-5-methoxybenzoic acid, can be performed under greener conditions. The use of water as a solvent, or in combination with a recyclable co-solvent like THF, is a significant improvement over traditional anhydrous ethereal solvents. acs.org Furthermore, employing recoverable and reusable catalysts, such as the magnetic nanocatalyst mentioned, aligns with the principles of green chemistry by reducing waste. acs.org Electrochemical reduction methods using water as the hydrogen source also represent a promising green alternative for the reduction of benzoic acid esters. rsc.org

Biocatalysis offers another powerful green approach. While specific enzymes for the direct synthesis of this particular bromo-substituted phenylethanol may not be readily available, the use of yeast or other microorganisms for the reduction of a ketone precursor, if synthesized, could be a viable and environmentally friendly option. mun.ca Biotechnological production of the parent compound, 2-phenylethanol, is well-established, often utilizing yeast fermentation of L-phenylalanine. mdpi.comresearchgate.netnih.gov This suggests that biocatalytic methods could be developed for more complex derivatives.

In the synthesis of the precursor, 2-bromo-5-methoxybenzoic acid, moving away from halogenated solvents like dichloromethane towards more environmentally friendly options is desirable. google.com Additionally, processes that minimize the use of toxic reagents and the generation of hazardous waste are preferred. For example, a method that uses an in-situ generated brominating agent or a catalytic bromination cycle would be greener than one that uses stoichiometric amounts of bromine.

Optimization of Reaction Conditions and Yields in Academic Scale-Up

The transition from a small-scale laboratory synthesis to a larger, academic scale-up requires careful optimization of reaction conditions to maximize yield, ensure safety, and maintain product purity. For the synthesis of this compound, several parameters would need to be considered for optimization, drawing from general principles of phenylethanol synthesis.

Key parameters for optimization include reaction temperature, reaction time, concentration of reactants, and the choice and amount of catalyst and solvent. For instance, in the reduction of the precursor carboxylic acid or aldehyde, the temperature can significantly affect the reaction rate and selectivity. Lower temperatures may be required to prevent side reactions, while higher temperatures could lead to faster conversions.

The following table illustrates a hypothetical optimization study for the reduction of 2-bromo-5-methoxybenzoic acid to this compound using sodium borohydride in a mixed solvent system, based on general principles of similar reactions.

Table: Hypothetical Optimization of the Reduction of 2-Bromo-5-methoxybenzoic Acid

| Entry | NaBH₄ (equivalents) | Solvent Ratio (THF:H₂O) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2.0 | 1:1 | 25 | 12 | 65 |

| 2 | 3.0 | 1:1 | 25 | 12 | 80 |

| 3 | 4.0 | 1:1 | 25 | 12 | 82 |

| 4 | 3.0 | 2:1 | 25 | 12 | 75 |

| 5 | 3.0 | 1:2 | 25 | 12 | 85 |

| 6 | 3.0 | 1:2 | 0 | 24 | 78 |

| 7 | 3.0 | 1:2 | 40 | 6 | 88 |

| 8 | 3.0 | 1:2 | 40 | 12 | 88 |

In a scale-up scenario, heat management becomes crucial, especially for exothermic reactions. The rate of addition of reagents may need to be carefully controlled to maintain a safe operating temperature. Furthermore, the work-up procedure, including extraction and purification, needs to be efficient and scalable. The use of crystallization for purification is often preferred over chromatography on a larger scale due to its lower cost and solvent consumption. For biotechnological routes, optimization would focus on fermentation parameters such as pH, temperature, aeration, and nutrient feed rates to maximize the production of the target compound. bohrium.comscilit.commdpi.comnih.gov

Spectroscopic and Structural Elucidation Techniques for 2 2 Bromo 5 Methoxyphenyl Ethanol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 2-(2-bromo-5-methoxyphenyl)ethanol.

¹H NMR: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (multiplicity) reveal the number of neighboring protons, which helps to piece together the molecular fragments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two sets of methylene (B1212753) protons of the ethanol (B145695) side chain.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom). In the case of this compound, distinct signals would be observed for the six aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the ethanol group.

Interactive Data Table: Representative ¹H and ¹³C NMR Data Below is a table of expected chemical shifts for this compound. Note that exact values can vary slightly depending on the solvent and instrument frequency.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.5 | Multiplet | - |

| Methoxy (-OCH₃) | ~3.8 | Singlet | ~55-56 |

| Methylene (-CH₂-Ar) | ~2.9 | Triplet | ~38-39 |

| Methylene (-CH₂-OH) | ~3.9 | Triplet | ~61-62 |

| Aromatic C-Br | - | - | ~112-113 |

| Aromatic C-O | - | - | ~158-159 |

| Other Aromatic C | - | - | ~115-134 |

Two-dimensional NMR experiments provide more intricate details about the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the two methylene groups of the ethanol side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the ethanol side chain to the correct position on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places), HRMS allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₁BrO₂), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M]⁺ (for ⁷⁹Br) | 230.0000 | ~230.xxxx | C₉H₁₁⁷⁹BrO₂ |

| [M]⁺ (for ⁸¹Br) | 232.0000 | ~232.xxxx | C₉H₁₁⁸¹BrO₂ |

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-3000 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| C-O (ether and alcohol) | C-O stretch | 1000-1300 |

| C-Br | C-Br stretch | 500-600 |

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The analysis of the diffraction pattern produced by the crystal allows for the determination of its crystal system and space group. This information describes the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. While specific crystallographic data for this compound is not widely published, related bromo- and methoxy-substituted aromatic compounds often crystallize in common crystal systems such as monoclinic or orthorhombic.

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell edges and angles. | Monoclinic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c |

| a (Å) | Unit cell dimension | 10.5 |

| b (Å) | Unit cell dimension | 8.2 |

| c (Å) | Unit cell dimension | 12.1 |

| α (°) | Unit cell angle | 90 |

| β (°) | Unit cell angle | 105 |

| γ (°) | Unit cell angle | 90 |

| Z | Number of molecules per unit cell | 4 |

Hydrogen Bonding Networks and Intermolecular Interactions

In the crystalline state, the hydroxyl group of this compound is expected to be a primary participant in hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom of the hydroxyl group can serve as a hydrogen bond donor. This dual capability allows for the formation of hydrogen-bonded chains or more complex networks within the crystal lattice.

Conformational Analysis in the Crystalline State

The conformation of this compound in its crystalline form is determined by the torsion angles between the phenyl ring and the ethanol side chain. The rotational freedom around the C-C single bond connecting the aromatic ring to the ethanol moiety allows for different spatial arrangements. In the solid state, the molecule is likely to adopt a low-energy conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. The specific orientation of the bromo and methoxy substituents on the phenyl ring will influence the preferred conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to the π → π* transitions of the substituted benzene (B151609) ring. The presence of the bromo and methoxy groups, as well as the ethanol side chain, will influence the position and intensity of these absorption maxima (λmax). The methoxy group, being an auxochrome, is anticipated to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene.

Table 1: Predicted UV-Vis Absorption Data

| Transition | Predicted λmax (nm) |

|---|

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) provides valuable information about the thermal stability and decomposition profile of a compound. When subjected to a controlled heating program, this compound will exhibit a characteristic weight loss profile. The analysis can determine the onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of residual mass at the end of the experiment. This data is crucial for understanding the compound's thermal limitations.

Table 2: Predicted Thermal Decomposition Data

| Parameter | Predicted Value |

|---|---|

| Onset of Decomposition | > 200 °C |

Reactivity and Reaction Mechanisms of 2 2 Bromo 5 Methoxyphenyl Ethanol

Transformations Involving the Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key site for a variety of synthetic transformations. The bromine atom can be replaced through nucleophilic substitution, participate in powerful carbon-carbon bond-forming cross-coupling reactions, or be removed via reduction.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom of 2-(2-Bromo-5-methoxyphenyl)ethanol makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming new carbon-carbon bonds. rsc.org

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netresearchgate.net It is highly versatile for creating biaryl structures or attaching alkyl and vinyl groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. The reaction requires a palladium catalyst and a base to regenerate the active catalyst.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net

These cross-coupling reactions are generally high-yielding and tolerate a wide range of functional groups, including the primary alcohol present in the substrate.

| Reaction Name | Coupling Partner | Catalyst System | Typical Product |

| Suzuki Reaction | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-(5-methoxy-[1,1'-biphenyl]-2-yl)ethanol |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 2-(5-methoxy-2-styrylphenyl)ethanol |

| Sonogashira Reaction | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(5-methoxy-2-(phenylethynyl)phenyl)ethanol |

Reductive Debromination Strategies

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful when the bromo group is employed as a blocking group to direct other substitutions on the aromatic ring and is subsequently no longer needed. organic-chemistry.orgcolab.wsresearchgate.net

A common and efficient method is catalytic hydrogenation. organic-chemistry.orgcolab.ws The reaction is typically carried out using hydrogen gas (H₂) or a hydrogen transfer reagent (like ammonium (B1175870) formate) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net These conditions are generally mild and chemoselective, leaving other functional groups, such as the methoxy (B1213986) and hydroxyl groups, untouched.

| Method | Reagents | Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol (B145695) solvent, room temperature | 2-(3-methoxyphenyl)ethanol |

| Metal-based Reduction | Zn, Acid (e.g., Acetic Acid) | Heating | 2-(3-methoxyphenyl)ethanol |

| Hydride Reduction | LiAlH₄ (can also reduce esters/acids) | THF or Ether solvent | 2-(3-methoxyphenyl)ethanol |

Reactions of the Hydroxyl Group

The primary alcohol of the ethanol side chain is a versatile functional group that can readily undergo esterification, etherification, and oxidation.

Esterification and Etherification

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a classic method. byjus.com For more sensitive substrates or to achieve higher yields, the reaction can be performed with more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine). chemguide.co.uk

Etherification: To form an ether, the alcohol is typically first deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an SN2 reaction, a process known as the Williamson ether synthesis.

| Reaction Type | Reagent(s) | Catalyst/Base | Product |

| Fischer Esterification | Carboxylic Acid (R-COOH) | Conc. H₂SO₄ (catalytic) | 2-(2-Bromo-5-methoxyphenyl)ethyl ester |

| Acylation | Acyl Chloride (R-COCl) | Pyridine or Et₃N | 2-(2-Bromo-5-methoxyphenyl)ethyl ester |

| Williamson Ether Synthesis | 1. NaH 2. Alkyl Halide (R'-X) | N/A | 1-bromo-2-(2-alkoxyethyl)-4-methoxybenzene |

Oxidation Reactions

The primary alcohol group in this compound can be oxidized to two different oxidation states: an aldehyde or a carboxylic acid. The outcome of the reaction is dependent on the choice of the oxidizing agent.

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) (CH₂) are commonly used for this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones reagent), or sodium hypochlorite (B82951) (bleach) in the presence of a catalyst.

| Desired Product | Oxidizing Agent | Typical Conditions |

| 2-(2-Bromo-5-methoxyphenyl)acetaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂) |

| 2-(2-Bromo-5-methoxyphenyl)acetic acid | Potassium permanganate (KMnO₄) | Basic solution, then acidic workup |

| 2-(2-Bromo-5-methoxyphenyl)acetic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The rate and regioselectivity of these reactions are controlled by the directing effects of the substituents already present on the ring: the bromo group, the methoxy group, and the 2-hydroxyethyl group.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. This is due to its ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. evitachem.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.

Conversely, the bromo group (-Br) is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the arenium ion when the electrophile attacks at these positions. nih.gov

The 2-hydroxyethyl group (-CH₂CH₂OH) is generally considered to be a weakly activating or deactivating group, and it also directs incoming electrophiles to the ortho and para positions.

When considering the combined effect of these substituents on this compound, the powerful activating and directing effect of the methoxy group is expected to dominate. The positions ortho and para to the methoxy group are at C4 and C6. The C6 position is already occupied by the 2-hydroxyethyl group (if we consider the point of attachment as C1). The C2 position is occupied by the bromo group. Therefore, the primary site for electrophilic attack would be the C4 position, which is para to the methoxy group and meta to the bromo and 2-hydroxyethyl groups. The C6 position, being ortho to the methoxy group, would be the next most likely site of substitution, though it may be subject to some steric hindrance from the adjacent 2-hydroxyethyl group.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | Activating (Resonance) | ortho, para |

| Bromo (-Br) | Deactivating (Inductive), ortho, para-directing (Resonance) | ortho, para |

| 2-Hydroxyethyl (-CH₂CH₂OH) | Weakly Activating/Deactivating (Inductive) | ortho, para |

Mechanistic Investigations of Complex Reaction Pathways

While specific mechanistic studies on complex reactions involving this compound are not extensively documented in publicly available literature, its structure suggests the potential for several intricate reaction pathways. One such possibility is intramolecular cyclization.

Given the presence of a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom on the same molecule, intramolecular reactions can be envisaged, particularly under basic conditions. For instance, deprotonation of the hydroxyl group would generate an alkoxide, which could then act as an intramolecular nucleophile.

A plausible, though likely challenging, reaction would be an intramolecular Williamson ether synthesis to form a cyclic ether. This would involve the alkoxide attacking the carbon bearing the bromo group. However, this would lead to the formation of a highly strained four-membered ring, which is generally thermodynamically and kinetically disfavored.

A more feasible intramolecular reaction could occur if the side chain were longer, allowing for the formation of a more stable five- or six-membered ring. For example, in related halophenylethanol derivatives, intramolecular cyclizations are known to occur, often proceeding through an SN2 or related mechanism. masterorganicchemistry.com The favorability of such cyclizations is highly dependent on the concentration, with intramolecular pathways being more likely at high dilution. masterorganicchemistry.com

Another area of complex reactivity for this molecule could involve metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions. The bromo substituent on the aromatic ring provides a handle for the formation of new carbon-carbon bonds. For instance, in a Suzuki coupling, this compound could react with an organoboron compound in the presence of a palladium catalyst to introduce a new aryl or alkyl group at the C2 position. The general mechanism for a Suzuki coupling involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is an important consideration, as the molecule possesses a stereocenter. The carbon atom of the ethanol side chain that is bonded to the phenyl ring (C1 of the ethanol chain) is a chiral center, as it is attached to four different groups: the substituted phenyl ring, a hydrogen atom, a hydroxyl group, and the CH₂OH group. Therefore, this compound can exist as a pair of enantiomers, (R)-2-(2-bromo-5-methoxyphenyl)ethanol and (S)-2-(2-bromo-5-methoxyphenyl)ethanol.

Reactions that involve this chiral center can proceed with varying degrees of stereoselectivity or stereospecificity. For example, if the alcohol is synthesized from a prochiral ketone precursor via reduction, the use of a chiral reducing agent could lead to the preferential formation of one enantiomer over the other (an enantioselective reaction).

Similarly, reactions at the hydroxyl group or the benzylic position could proceed with either retention or inversion of configuration, depending on the reaction mechanism. For instance, a substitution reaction at the chiral center that follows an SN2 mechanism would be expected to proceed with inversion of stereochemistry. In contrast, an SN1 reaction would likely lead to racemization due to the formation of a planar carbocation intermediate.

Table 2: Potential Stereochemical Outcomes of Reactions at the Chiral Center

| Reaction Type | Plausible Mechanism | Expected Stereochemical Outcome |

| Nucleophilic Substitution | SN1 | Racemization |

| Nucleophilic Substitution | SN2 | Inversion of Configuration |

| Esterification (at OH) | Fischer Esterification | Retention of Configuration |

| Oxidation (of alcohol) | Swern Oxidation | Loss of Chirality (forms ketone) |

Computational and Theoretical Chemistry Studies of 2 2 Bromo 5 Methoxyphenyl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds such as 2-(2-Bromo-5-methoxyphenyl)ethanol.

Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in characterizing the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

The optimized geometry of a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, was found to be in good agreement with experimental X-ray diffraction data, demonstrating the reliability of DFT in predicting molecular structures researchgate.netresearchgate.net. For this compound, key structural parameters such as the C-Br, C-O, and O-H bond lengths and the orientation of the ethanol (B145695) side chain relative to the phenyl ring would be determined. These parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Structural Parameters for a Representative Brominated Phenyl Compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C-O (methoxy) Bond Angle | ~117° |

| Dipole Moment | ~2.5 D |

Note: This data is illustrative and based on typical values for similar compounds.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are essential for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed absorption bands. Theoretical vibrational analysis on compounds like 7-amino-4-trifluoromethyl coumarin has shown excellent agreement with experimental FT-IR and FT-Raman spectra ias.ac.in.

For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the aromatic ring and the ethyl chain, the C-O stretch of the methoxy (B1213986) group, and the C-Br stretch. A comparative study of porphyrin derivatives demonstrated how substitutions and protonation states cause significant shifts in vibrational frequencies, highlighting the sensitivity of vibrational spectroscopy to molecular structure nih.gov.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Phenyl Compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -OH | Stretching | ~3600 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Aliphatic C-H | Stretching | ~2950 - 2850 |

| C=C (aromatic) | Stretching | ~1600 - 1450 |

| C-O (methoxy) | Stretching | ~1250 |

| C-Br | Stretching | ~600 - 500 |

Note: These are typical frequency ranges and would be precisely calculated for the specific molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions wikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.com. The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For instance, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV, providing insight into its electronic characteristics researchgate.netresearchgate.net. FMO analysis of various aromatic compounds has shown a correlation between HOMO/LUMO energies and their experimentally determined nucleophilicity and electrophilicity pku.edu.cn.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would likely have significant contributions from the aromatic ring and the C-Br bond.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Brominated Aromatic Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would be specifically calculated for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack wolfram.comresearchgate.net. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) walisongo.ac.id.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups due to their lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction. The region around the bromine atom in substituted benzenes can also show a positive potential, a feature known as a "sigma-hole," which can lead to halogen bonding dtic.mil. Studies on substituted benzenes have demonstrated how different substituents alter the MEP, thereby influencing their noncovalent interactions dtic.mil.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide information on the static, minimum-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape at a given temperature.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-C and C-O bonds in the ethanol side chain), MD simulations can reveal the preferred conformations in different environments, such as in a vacuum or in a solvent. These simulations can identify the most populated conformational states and the energy barriers between them. MD simulations have been used to study the conformational preferences of various substituted phenyl compounds and biomolecules nih.govresearchgate.net. The results of such simulations can be crucial for understanding how the molecule interacts with other molecules, such as receptors in a biological system.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule by identifying the most likely sites for chemical reactions and estimating the energy barriers associated with reaction pathways rsc.orgscienceopen.com. These calculations often go beyond FMO analysis to provide a more quantitative picture of reactivity.

Methods such as the calculation of Fukui functions can be used to identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. Furthermore, quantum chemical methods can be employed to model entire reaction mechanisms, including the structures and energies of transition states acs.org. This allows for the prediction of reaction rates and the determination of the most favorable reaction pathways. For this compound, these calculations could be used to predict its reactivity in various organic reactions, such as oxidation of the alcohol, substitution on the aromatic ring, or reactions involving the carbon-bromine bond. Automated quantum chemistry workflows are being developed to streamline the prediction of nucleophilicity and electrophilicity for a wide range of molecules rsc.org.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine |

| 7-amino-4-trifluoromethyl coumarin |

In Silico Modeling of Molecular Interactions

In silico modeling, which includes techniques like molecular docking, is used to predict how a ligand (in this case, this compound) might interact with a biological target, such as a protein or enzyme, at the molecular level.

A detailed search of the literature has found no specific in silico modeling or molecular docking studies conducted on this compound. While research exists for other molecules containing a bromo-methoxyphenyl moiety, the specific binding modes, interaction energies, and target affinities for this compound have not been computationally modeled or published. Consequently, there are no findings on its potential molecular interactions or binding affinities with any biological targets.

Biological and Medicinal Chemistry Research Applications of 2 2 Bromo 5 Methoxyphenyl Ethanol and Its Derivatives

Role as a Key Intermediate in Drug Synthesis

While not definitively identified as a direct precursor in the documented synthesis of a major commercial drug, the 2-(2-bromo-5-methoxyphenyl) scaffold is a recognized building block in the synthesis of complex heterocyclic systems and potential pharmaceutical agents. The presence of the bromo group provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents and the construction of more complex molecular architectures. The methoxy (B1213986) group, a common feature in bioactive molecules, can influence receptor binding and metabolic pathways.

For instance, related structures like 5-bromo-2-hydroxybenzaldehyde are used as starting materials in novel synthetic routes for the antidepressant Vilazodone researchgate.net. The broader "bromo-methoxy-phenyl" moiety is a recurring feature in numerous classes of synthesized compounds that exhibit significant biological activity, underscoring its importance as a versatile synthon for developing libraries of new chemical entities for drug discovery.

Derivatization for Enhanced Biological Activity

The 2-(2-bromo-5-methoxyphenyl)ethanol structure and its parent benzohydrazide have been extensively modified to create derivatives with enhanced and varied biological activities. These modifications often target the ethanol (B145695) side chain or involve using the phenyl ring as a foundation for more complex heterocyclic structures.

One significant area of research has been the synthesis of N-(5-methoxyphenyl) methoxybenzenesulphonamides, where the core aniline structure is further substituted with bromine nih.govtandfonline.comnih.govtandfonline.comfigshare.com. These derivatizations have led to the development of compounds with potent cytotoxic effects against various human tumor cell lines nih.govtandfonline.comnih.govtandfonline.comfigshare.com.

Another fruitful approach involves the derivatization of 2-bromo-5-methoxy-benzohydrazide into thiazole-containing compounds. Specifically, a series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were prepared and shown to possess analgesic, antifungal, and antibacterial properties nih.govscispace.com. Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide has been derivatized to yield compounds with notable antimicrobial and anti-inflammatory activities nih.gov. These examples highlight a common strategy in medicinal chemistry where a basic scaffold is chemically elaborated to optimize its interaction with biological targets and enhance its therapeutic potential.

Mechanistic Studies of Bioactivity

Understanding the mechanism of action is crucial for the development of new therapeutic agents. Research on derivatives of the 2-(2-bromo-5-methoxyphenyl) scaffold has provided insights into their interaction with specific molecular targets and their influence on key biochemical pathways.

Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides containing a bromo substitution have identified tubulin as a primary molecular target nih.govtandfonline.comnih.govtandfonline.comfigshare.com. These compounds were found to inhibit the polymerization of microtubular protein at micromolar concentrations. Docking studies suggest that these derivatives bind to the colchicine site on tubulin, a well-established target for antimitotic cancer drugs. This interaction disrupts the formation of the mitotic spindle, which is essential for cell division tandfonline.comtandfonline.comfigshare.com.

In a different context, research on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a structurally related compound, demonstrated that it directly interacts with Matrix Metalloproteinase-9 (MMP-9) nih.gov. Molecular docking simulations indicated that this interaction occurs via hydrogen bonds and Pi-Pi stacking, leading to the suppression of MMP-9's enzymatic activity nih.gov.

The interaction of these derivatives with their molecular targets leads to the modulation of critical cellular pathways. The tubulin-inhibiting sulphonamides, for example, severely disrupt the microtubule network within cells tandfonline.comtandfonline.comfigshare.com. This disruption leads to an arrest of the cell cycle in the G2/M phase, a hallmark of antimitotic agents. Consequently, these compounds trigger programmed cell death (apoptosis) and induce autophagy, a cellular process of self-degradation, ultimately contributing to their cytotoxic effects against cancer cells tandfonline.comtandfonline.comfigshare.com.

The MMP-9 inhibitor, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to regulate key inflammatory and signaling pathways nih.gov. It significantly suppresses the phosphorylation, and thus the activation, of mitogen-activated protein kinases (MAPKs) like p38 kinase and JNK, as well as the NF-κB signaling pathway. These pathways are crucial for the expression of MMP-9, and their inhibition explains the compound's ability to reduce tumor cell migration and invasion nih.gov.

Investigation of Potential Therapeutic Properties

Derivatives incorporating the 2-bromo-5-methoxyphenyl scaffold have been investigated for a range of therapeutic properties, with a significant focus on their antimicrobial activity.

A variety of derivatives have demonstrated efficacy against a spectrum of microbial pathogens, including bacteria and fungi. The presence of the bromo-methoxy-phenyl moiety appears to be a key contributor to this activity. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested against several fungal species, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 5.0 mg/mL nih.gov. The same class of compounds also exhibited activity against Gram-positive bacteria with MIC values between 2.5 and 5.0 mg/mL nih.gov.

Novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have also been screened for their antimicrobial effects nih.govscispace.com. Furthermore, studies on other complex heterocyclic compounds have shown significant activity. For instance, certain benzo[b]phenoxazine derivatives demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum (MICs of 15.6–62.5 µg/mL) and notable antifungal activity against Candida tenuis and Aspergillus niger mdpi.com. The marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine, which features a brominated indole ring, showed potent activity, with MICs as low as 8 µg/mL against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae mdpi.com.

The data below summarizes the antimicrobial activity of various derivatives containing a brominated phenyl or indole ring structure.

Table 1: Antimicrobial Activity of Selected Brominated Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum | 300 - 5000 | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Saccharomyces cerevisiae | 300 - 5000 | nih.gov |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli ATCC 35218 | 8 | mdpi.com |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus ATCC 43387 | 8 | mdpi.com |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae 6/4 | 8 | mdpi.com |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Enterococcus faecalis ATCC 29212 | 32 | mdpi.com |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Pseudomonas aeruginosa ATCC 9027 | 64 | mdpi.com |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Candida albicans ATCC 10231 | 64 | mdpi.com |

| Benzo[b]phenoxazine derivative (13) | Mycobacterium luteum | 15.6 | mdpi.com |

| Benzo[b]phenoxazine derivative (10c, 12g) | Mycobacterium luteum | 31.2 | mdpi.com |

Advanced Applications and Future Research Directions

Utilization in Materials Science and Polymer Chemistry

The bifunctional nature of 2-(2-bromo-5-methoxyphenyl)ethanol, possessing both a hydroxyl group and a bromo-aromatic moiety, suggests its potential as a monomer in the synthesis of novel polymers. The hydroxyl group can participate in condensation polymerization to form polyesters or polyethers, while the brominated phenyl ring can either be retained to impart specific properties to the polymer or be functionalized post-polymerization.

The presence of the bromine atom is particularly noteworthy as it can enhance the flame-retardant properties of the resulting polymer. Brominated compounds are known to act as radical traps in the gas phase during combustion, thereby inhibiting the flame propagation process. Furthermore, the methoxy (B1213986) group can influence the polymer's solubility and thermal properties.

While specific studies on the polymerization of this compound are not yet prevalent in the literature, research on related brominated monomers provides a strong basis for its potential. For instance, brominated aromatic (meth)acrylate monomers are utilized for producing materials with a high refractive index. Although these monomers are often solid at room temperature, the ethanol (B145695) side chain in this compound may lead to polymers with different physical characteristics, such as a lower glass transition temperature, expanding their range of applications.

Future research could focus on the synthesis of polyesters and polycarbonates from this compound and the evaluation of their thermal stability, flame retardancy, and optical properties. Additionally, the bromo-phenyl group offers a site for post-polymerization modification, allowing for the introduction of other functional groups to create smart or functional materials.

Development of Novel Catalytic Systems

The structure of this compound makes it a candidate for the development of novel ligands for catalytic systems. The hydroxyl group can be derivatized to create a coordinating site, and the bromo-phenyl ring can be modified, for example, through phosphination, to introduce phosphine (B1218219) ligands, which are crucial in many transition-metal-catalyzed reactions.

The synthesis of chiral ligands from chiral alcohols is a well-established strategy in asymmetric catalysis. If this compound is resolved into its enantiomers, it could serve as a precursor to chiral ligands for asymmetric synthesis, a field of immense importance in the pharmaceutical and fine chemical industries.

Moreover, the bromine atom itself can be a site for the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then be used in the synthesis of more complex catalyst structures. While direct application of this compound in catalysis is not yet documented, the principles of ligand design suggest its potential utility in this field.

Chemoinformatics and Data Mining for Compound Discovery

Chemoinformatics provides powerful tools for predicting the properties and potential applications of chemical compounds. By analyzing the structural features of this compound, it is possible to forecast its physicochemical properties, potential biological activities, and toxicity.

Databases such as PubChem contain computed properties for this compound and its analogs. These predictions can guide experimental work by prioritizing compounds for synthesis and testing. For example, Quantitative Structure-Activity Relationship (QSAR) models have been developed for brominated flame retardants to predict their endocrine-disrupting potencies. nih.govacs.org Similar models could be applied to this compound and its derivatives to assess their potential environmental and health impacts.

The table below presents some predicted physicochemical properties for this compound and a closely related compound, N-(2-bromo-5-methoxyphenyl)acetamide, sourced from computational depositions in PubChem. nih.govnih.gov

| Property | This compound | N-(2-Bromo-5-methoxyphenyl)acetamide |

| Molecular Formula | C9H11BrO2 | C9H10BrNO2 |

| Molecular Weight | 231.09 g/mol | 244.08 g/mol |

| XLogP3 | 2.3 | 2.1 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 3 | 2 |

| Topological Polar Surface Area | 29.5 Ų | 38.3 Ų |

These data can be used in virtual screening campaigns to identify potential protein targets or to design new molecules with desired properties based on the this compound scaffold.

Emerging Synthetic Strategies for Complex Architectures

The presence of both a bromo-aromatic system and a primary alcohol makes this compound a valuable intermediate for the synthesis of complex organic molecules. The bromine atom is particularly amenable to a wide range of modern cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing further synthetic handles. Alternatively, it can be converted into a leaving group for nucleophilic substitution reactions or participate in etherification and esterification reactions.

For instance, the synthesis of 2-bromo-5-methoxybenzoic acid, a key intermediate for the synthesis of the anti-aging compound urolithin A, highlights the utility of the 2-bromo-5-methoxyphenyl scaffold. google.com While this synthesis starts from m-methoxybenzoic acid, this compound could potentially be oxidized to the corresponding carboxylic acid, offering an alternative route.

The combination of reactions at the bromo and hydroxyl positions can be used in tandem to create a diverse array of complex molecules, including polycyclic aromatic compounds, heterocyclic systems, and natural product analogs.

Therapeutic Development and Preclinical Studies

The 2-bromo-5-methoxyphenyl moiety is found in a number of compounds with interesting biological activities, suggesting that this compound could serve as a scaffold for the development of new therapeutic agents. For example, derivatives of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which feature a brominated methoxyphenyl ring, have shown potent cytotoxic activity against various cancer cell lines, including HeLa, HT-29, and particularly MCF7 (human breast adenocarcinoma). nih.gov These compounds have been found to act as tubulin polymerization inhibitors. nih.govtandfonline.comcsic.es

Furthermore, brominated phenolic compounds isolated from marine organisms have demonstrated a range of biological activities, including antibacterial and antioxidant properties. nih.gov While the direct biological activity of this compound has not been extensively studied, its structural similarity to these bioactive molecules makes it a promising starting point for medicinal chemistry campaigns.

The table below summarizes the reported biological activities of some compounds containing the bromo-methoxyphenyl scaffold.

| Compound Name | Biological Activity | Cell Line/Organism | Reference |

| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | Cytotoxicity, Tubulin Polymerization Inhibition | HeLa, HT-29, MCF7 | nih.gov |

| N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | Cytotoxicity, Tubulin Polymerization Inhibition | HeLa, HT-29, MCF7 | nih.gov |

| (+)-Aeroplysinin-1 | Antibacterial | MRSA, E. coli | nih.gov |

| 2,4,6-Tribromophenol | Thyroid-disrupting potential (TTR-binding) | In vitro | nih.gov |

Future preclinical studies could involve the synthesis of a library of derivatives of this compound, followed by screening for various biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. The insights gained from such studies could pave the way for the development of new drug candidates based on this versatile chemical scaffold.

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-(2-Bromo-5-methoxyphenyl)ethanol?

Answer:

A common approach involves coupling 2-bromo-5-methoxybenzaldehyde with ethylene oxide or its derivatives under nucleophilic conditions. Alternatively, reduction of the corresponding ketone (e.g., 2-(2-bromo-5-methoxyphenyl)acetonitrile via catalytic hydrogenation) can yield the ethanol derivative. For stereochemical control, chiral catalysts may be employed, as seen in related brominated ethanol syntheses . Characterization should include -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Basic: How can researchers validate the structural integrity of this compound?

Answer:

X-ray crystallography using programs like SHELXL is ideal for resolving ambiguities in stereochemistry or bond angles. For routine validation, compare experimental NMR shifts with computational predictions (e.g., density functional theory, DFT) or reference data from the NIST Chemistry WebBook . Mass spectrometry (ESI-MS or GC-MS) can confirm molecular weight, while IR spectroscopy identifies functional groups like the hydroxyl (-OH) and methoxy (-OCH) moieties .

Advanced: How can enantiomeric purity be optimized for chiral derivatives of this compound?

Answer:

Chiral resolution techniques, such as diastereomeric salt formation or chromatography using chiral stationary phases (e.g., amylose-based columns), are effective. For asymmetric synthesis, employ chiral auxiliaries or catalysts (e.g., Sharpless epoxidation conditions modified for brominated substrates) . Monitor enantiomeric excess (ee) via chiral HPLC coupled with polarimetric detection .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Answer:

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Use 2D NMR (e.g., COSY, HSQC) to resolve signal overlaps. Cross-validate with computational tools (e.g., ACD/Labs or ChemDraw simulations) and reference databases like PubChem . If crystallographic data conflicts with spectroscopic results, prioritize X-ray structures due to their atomic-level precision .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

Answer:

The bromine and methoxy groups make it a versatile building block for Suzuki-Miyaura cross-coupling reactions to generate biaryl structures. For example, it can serve as a precursor to PROTACs (proteolysis-targeting chimeras) or kinase inhibitors, as seen in analogs used for protizinic acid synthesis . Optimize reaction conditions (e.g., Pd catalysts, ligand selection) to minimize dehalogenation side reactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Although no specific safety assessment is documented for this compound , brominated alcohols generally exhibit acute toxicity (dermal, oral, inhalation). Use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for similar bromoethanol derivatives . Monitor air quality if volatilization is a concern.

Advanced: How does the stability of this compound vary under different storage conditions?

Answer:

Brominated alcohols are prone to light-induced degradation. Store in amber vials under inert gas (N or Ar) at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. For long-term storage, lyophilization or formulation as a stable salt (e.g., sulfate) may enhance shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。